molecular formula C18H24N2O3 B8122212 Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8122212
M. Wt: 316.4 g/mol
InChI Key: SYLXCDDWDWDCFX-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound with the molecular formula C18H24N2O3 It is a member of the diazabicyclo family, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
  • Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

IUPAC Name

tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-14-9-16(21)15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLXCDDWDWDCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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